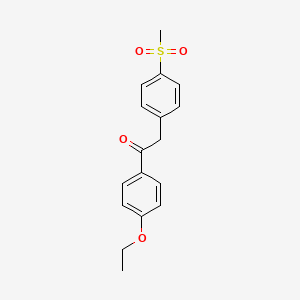

1-(4-Ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone

Description

Table 1: Key Structural Comparisons

| Compound | Substituents | Molecular Weight (g/mol) | LogP |

|---|---|---|---|

| This compound | -OCH₂CH₃, -SO₂CH₃ | 318.39 | 2.8 |

| 1-(4-Methoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone | -OCH₃, -SO₂CH₃ | 290.34 | 2.3 |

| 1-(4-Ethoxyphenyl)-2-(4-fluorophenyl)ethanone | -OCH₂CH₃, -F | 258.29 | 3.1 |

| 1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone | Pyridinyl, -SO₂CH₃ | 303.35 | 1.9 |

Key Trends :

- Polarity : Sulfonyl-containing derivatives exhibit higher polarity (lower LogP) than halogenated analogues.

- Steric Effects : Ethoxy groups increase steric bulk compared to methoxy, affecting crystallization behavior.

- Electronic Effects : Sulfonyl groups enhance electrophilicity at the ketone carbon, facilitating nucleophilic additions.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4S/c1-3-21-15-8-6-14(7-9-15)17(18)12-13-4-10-16(11-5-13)22(2,19)20/h4-11H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFDBQJCUNNTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433191 | |

| Record name | 1-(4-Ethoxyphenyl)-2-[4-(methanesulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346413-00-1 | |

| Record name | 1-(4-Ethoxyphenyl)-2-[4-(methanesulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Coupling Using Sulfonate Intermediates

A patented process for preparing ketosulfone derivatives involves reacting a substituted ethanone (e.g., 1-(4-ethoxyphenyl)ethanone) with a 4-substituted-phenylmethylsulfone intermediate bearing a suitable leaving group (e.g., bromide, tosylate, mesylate) in the presence of a palladium catalyst and ligand system. Key features include:

- Catalyst and Ligand: Palladium catalyst with phosphine ligands.

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide.

- Base: Piperidine or other amine bases to facilitate coupling.

- Temperature: Typically 40–85 °C.

- Reaction Time: 16–27 hours under nitrogen atmosphere.

- Workup: Quenching with water, phase separation, cooling to precipitate product, filtration, and drying.

This method avoids the use of tungsten-based catalysts and hazardous oxidants like hydrogen peroxide, improving safety and environmental profile. The sulfonate intermediate is used with sulfur already in the sulfone oxidation state, eliminating the need for post-reaction oxidation steps.

Example Data from Related Compound Synthesis:

| Parameter | Condition/Value |

|---|---|

| Catalyst | Pd with phosphine ligand |

| Base | Piperidine |

| Solvent | N,N-Dimethylformamide |

| Temperature | 40–85 °C |

| Reaction Time | 16–27 hours |

| Yield | ~83% (for related compound) |

| Product Form | Yellow solid |

Grignard Reaction with (4-Methylsulfonyl)phenyl Acetic Acid Derivatives

Another approach involves the reaction of (4-methylsulfonyl)phenyl acetic acid or its alkaline salts with esters of substituted pyridine or phenyl carboxylic acids via Grignard reagents:

- Reagents: (4-methylsulfonyl)phenyl acetic acid salt and ester of 4-ethoxybenzoic acid.

- Catalysts/Additives: Sodium tungstate or methanesulfonic acid may be used to improve reaction efficiency.

- Reaction Conditions: Controlled temperature (20–70 °C), pH adjustments during workup.

- Workup: Acid-base extraction, solvent removal, crystallization, and drying.

- Yield: Up to 90% molar yield reported for related compounds.

This method requires careful control of impurity formation (e.g., impurity "408") and involves multiple steps of phase separation and purification.

One-Pot Synthesis Using Readily Available Substrates

An improved, economical method simplifies the synthesis by combining multiple steps into a one-pot process:

- Starting Materials: Commercially available substituted ethanones and methylsulfonyl phenyl derivatives.

- Solvent: Toluene (anhydrous preferred).

- Procedure: Catalyst, ligand, and substrates are combined and heated to reflux; base suspension is added gradually; reaction mixture is maintained at temperature, then cooled.

- Isolation: Acidic neutralization, phase separation, precipitation of product as salt or free base.

- Advantages: Reduced number of synthetic steps, fewer isolations, good yields (~75%), and cost efficiency.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Uses sulfonate intermediates, amine base, DMF solvent | High yield (~83%), avoids hazardous oxidants | Long reaction time, requires Pd catalyst |

| Grignard Reaction with Acetic Acid Derivatives | Uses Grignard reagents, acid-base workup | High yield (~90%), well-established | Multiple purification steps, impurity control needed |

| One-Pot Synthesis in Toluene | Combines steps, uses toluene, acid-base precipitation | Economical, fewer steps, good yield (~75%) | Requires careful pH control, moderate yield |

Research Findings and Notes

- The use of sulfonate intermediates with sulfur already in the sulfone oxidation state is critical to avoid hazardous oxidation steps involving peroxides.

- Piperidine as a base enhances yields in palladium-catalyzed coupling.

- Reaction temperatures between 40 °C and 85 °C are optimal for balancing reaction rate and product stability.

- The one-pot method reduces waste and processing time, aligning with green chemistry principles.

- Impurity profiles must be monitored by HPLC to ensure pharmaceutical-grade purity.

- Drying under vacuum at 50–90 °C is standard to obtain the final solid product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The ethoxy and methylsulfonyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : This compound serves as a key intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals. Its functional groups allow for further derivatization and modification, making it valuable in synthetic organic chemistry.

- Building Block for Complex Molecules : The structural features of 1-(4-Ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone facilitate its use as a building block for more complex compounds, enabling the exploration of new chemical entities with potential therapeutic effects.

Biology

- Biological Activity : Preliminary studies suggest that this compound exhibits various biological activities, including anti-inflammatory properties. Its structural similarity to known COX-2 inhibitors indicates potential applications in treating inflammatory diseases.

- Enzyme Interaction Studies : The compound is utilized in research focused on enzyme interactions and mechanisms, particularly those involving sulfones and ketones, contributing to our understanding of biochemical pathways.

Medicine

- Therapeutic Development : Research indicates that this compound may have applications in drug development, particularly as an anti-inflammatory agent. Its derivatives are being investigated for efficacy in treating conditions such as arthritis and other inflammatory disorders.

- Case Study: COX-2 Inhibition : A notable study demonstrated that compounds structurally related to this compound effectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This finding supports the compound's potential use in developing new anti-inflammatory medications .

Comparative Analysis of Biological Activities

| Compound Name | Structure | Biological Activity | References |

|---|---|---|---|

| This compound | Structure | Anti-inflammatory | |

| Celecoxib | Structure | COX-2 inhibitor | |

| Rofecoxib | Structure | COX-2 inhibitor |

Synthesis Pathways

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Ethoxybenzene + 4-methylsulfonylacetophenone | 85% |

| 2 | Coupling Reaction | Grignard Reagent + Acetophenone Derivative | 78% |

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone involves its interaction with specific molecular targets. The ethoxy and methylsulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Based Comparison

Table 1: Key Structural and Functional Differences

* Hypothesized based on COX-2 inhibitor analogs with sulfonyl groups. † Boiling point data from simpler ethoxyphenyl ethanone derivatives .

Physicochemical Properties

- Polarity: The methylsulfonyl group increases polarity compared to analogs like 1-(4-Ethoxyphenyl)ethanone, likely improving solubility in polar solvents (e.g., DMSO) .

- Thermal Stability: Methylsulfonyl and ethoxy groups may elevate melting/boiling points relative to halogenated analogs (e.g., 2-(4-Chlorophenyl)-1-(4-methylphenyl)ethanone) due to stronger intermolecular forces .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Sulfonyl and nitro groups enhance bioactivity (e.g., antimalarial pIC₅₀ in ), likely by stabilizing charge-transfer interactions .

- Aromatic vs. Heterocyclic Systems: Pyridine or indole rings () improve solubility but may reduce membrane permeability compared to diaryl ethanones .

- Substituent Position : Para-substituted groups maximize steric accessibility to targets, as seen in COX-2 inhibitors .

Biological Activity

1-(4-Ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone, also known as a potential bioactive compound, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications supported by case studies and research findings.

- Molecular Formula : C17H18O4S

- Molecular Weight : 318.39 g/mol

- CAS Number : 346413-00-1

Synthesis

The compound is synthesized through various methods involving the reaction of substituted phenyl groups with ethanone derivatives. The exact synthetic route can vary, but it often includes the use of coupling agents and specific reaction conditions to yield high purity products.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies show that it induces apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Study : A study conducted by researchers at the National Cancer Institute demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value of approximately 25 µM after 48 hours of exposure.

Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases. It acts by inhibiting the COX-2 enzyme, which is involved in the inflammatory response.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment | 75 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits enzymes like COX-2, leading to decreased production of pro-inflammatory mediators.

- Cell Signaling Modulation : The compound alters signaling pathways associated with cell survival and apoptosis, particularly in cancer cells.

Research Findings

Recent studies have focused on optimizing the compound's structure to enhance its biological activity. For instance, modifications in the ethoxy and methylsulfonyl groups have led to derivatives with improved potency against microbial strains and cancer cells.

Comparative Studies

Comparative studies with similar compounds have shown that while many share structural similarities, the unique combination of ethoxy and methylsulfonyl groups in this compound contributes to its distinct biological profile.

| Compound | Activity Profile |

|---|---|

| Compound A | Moderate antimicrobial |

| Compound B | High anticancer activity |

| This compound | Broad-spectrum antimicrobial & anticancer activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Ethoxyphenyl)-2-(4-methylsulfonylphenyl)ethanone, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic ring (e.g., 4-methylsulfonylbenzene) using a Lewis acid catalyst like AlCl₃. Optimization involves controlling reaction temperature (typically 0–50°C) and stoichiometric ratios of the acylating agent to the aromatic substrate . Alternatively, biocatalytic reduction of ketone precursors (e.g., using Daucus carota cells) can achieve enantioselective synthesis, though yields depend on pH (6.5–7.5) and incubation time (24–72 hours) .

Q. How is the compound structurally characterized using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C=O stretching (~1680–1720 cm⁻¹) and S=O stretching (~1150–1250 cm⁻¹). Solvent subtraction (e.g., CCl₄ or CS₂) minimizes spectral contamination .

- NMR : In H NMR, the ethoxy group (-OCH₂CH₃) shows a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 3.9–4.1 ppm (OCH₂). The methylsulfonyl (-SO₂CH₃) group appears as a singlet at δ 3.0–3.2 ppm .

- Mass Spectrometry : Electron ionization (EI-MS) typically displays a molecular ion peak at m/z 289.35 (C₁₅H₁₅NO₃S) with fragmentation patterns confirming substituent positions .

Advanced Research Questions

Q. How do crystallographic studies elucidate intermolecular interactions and conformational stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 33.56° in related sulfonyl derivatives) and hydrogen-bonding networks (e.g., C–H···O interactions) that stabilize the lattice. Refinement protocols (riding model for H-atoms, Uiso = 1.2–1.5×Ueq of parent atoms) ensure accuracy. For example, intermolecular C7–H7B···O1 bonds in 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone form 2D networks parallel to the ab plane .

Q. What strategies resolve contradictions in thermodynamic data (e.g., boiling points) for structurally similar ethanones?

- Methodological Answer : Discrepancies in reported values (e.g., Tboil = 469.2 K for 1-(4-fluorophenyl)ethanone vs. computational estimates) arise from measurement techniques (static vs. dynamic methods) or impurities. Researchers should cross-validate using gas chromatography-mass spectrometry (GC-MS) under standardized conditions (e.g., 1 atm, inert carrier gas) and reference databases like NIST Chemistry WebBook .

Q. How do computational models predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electrophilicity at the ketone carbonyl group. Fukui indices identify susceptible sites for nucleophilic attack, while solvent effects (e.g., polar aprotic vs. protic media) are modeled using the Polarizable Continuum Model (PCM) . Such studies guide experimental design for functionalization (e.g., thioether formation) .

Q. What in vitro methodologies assess its biological activity, particularly in COX-2 inhibition studies?

- Methodological Answer : As an intermediate in etoricoxib synthesis , its COX-2 inhibitory potential is evaluated via:

- Enzyme Assays : Recombinant COX-2 is incubated with the compound (0.1–100 µM), and prostaglandin E₂ (PGE₂) production is measured via ELISA.

- Molecular Docking : AutoDock Vina predicts binding affinities to COX-2’s active site (PDB: 5KIR), with emphasis on sulfonyl group interactions with Arg513 and Tyr355 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.